molecular formula C10H10N4 B11905154 (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine CAS No. 1346687-44-2

(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine

Cat. No.: B11905154
CAS No.: 1346687-44-2
M. Wt: 186.21 g/mol
InChI Key: RZJPQOHZXZWTFX-UHFFFAOYSA-N
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Description

(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C10H10N4 This compound features a pyridazinyl group and a pyridinyl group connected via a methanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine typically involves the coupling of pyridazinyl and pyridinyl precursors. One common method includes the reaction of 5-bromopyridazine with 3-aminopyridine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically forming corresponding N-oxides.

    Reduction: Reduction of this compound may lead to the formation of reduced derivatives, such as amines or hydrazines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinyl or pyridinyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: N-oxides of the pyridazinyl or pyridinyl rings.

    Reduction: Reduced amine or hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into binding sites, forming interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with target molecules. These interactions can alter the function of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

  • (5-(Pyridazin-3-yl)pyridin-2-yl)methanamine
  • (5-(Pyridazin-3-yl)pyridin-4-yl)methanamine
  • (5-(Pyridazin-3-yl)pyridin-3-yl)ethanamine

Uniqueness: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is unique due to the specific positioning of the pyridazinyl and pyridinyl groups. This arrangement influences its chemical reactivity, binding affinity, and overall properties. Compared to its analogs, it may exhibit distinct biological activities or chemical behaviors, making it a valuable compound for targeted research and applications.

Properties

CAS No.

1346687-44-2

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(5-pyridazin-3-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H10N4/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-14-10/h1-4,6-7H,5,11H2

InChI Key

RZJPQOHZXZWTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CN=CC(=C2)CN

Origin of Product

United States

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